molecular formula C23H25NO3 B14125364 ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate

ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B14125364
M. Wt: 363.4 g/mol
InChI Key: MYLQINYOTUKOBX-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 1-benzyl-2-cyclopentyl-5-hydroxyindole-3-carboxylate

InChI

InChI=1S/C23H25NO3/c1-2-27-23(26)21-19-14-18(25)12-13-20(19)24(15-16-8-4-3-5-9-16)22(21)17-10-6-7-11-17/h3-5,8-9,12-14,17,25H,2,6-7,10-11,15H2,1H3

InChI Key

MYLQINYOTUKOBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3)C4CCCC4

Origin of Product

United States

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